molecular formula C10H11N5O2 B2871286 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetohydrazide CAS No. 181421-72-7

2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetohydrazide

Cat. No.: B2871286
CAS No.: 181421-72-7
M. Wt: 233.231
InChI Key: ZQCMVUZFERDCQI-UHFFFAOYSA-N
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Description

2-[(1-Phenyl-1H-1,2,4-triazol-3-yl)oxy]acetohydrazide is a synthetic acetohydrazide derivative featuring a 1,2,4-triazole ring substituted with a phenyl group at the N1 position and an oxyacetohydrazide moiety at the C3 position. The compound belongs to a class of nitrogen-containing heterocycles known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Properties

IUPAC Name

2-[(1-phenyl-1,2,4-triazol-3-yl)oxy]acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O2/c11-13-9(16)6-17-10-12-7-15(14-10)8-4-2-1-3-5-8/h1-5,7H,6,11H2,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQCMVUZFERDCQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=NC(=N2)OCC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetohydrazide typically involves the reaction of 1-phenyl-1H-1,2,4-triazole-3-ol with acetohydrazide. The reaction is usually carried out in the presence of a suitable catalyst and solvent. Commonly used solvents include dimethylformamide (DMF) and ethanol, while catalysts such as copper sulfate and sodium ascorbate are employed to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature and pressure, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Hydrazone Formation via Aldehyde/Ketone Condensation

This compound readily reacts with aldehydes or ketones to form hydrazone derivatives, a hallmark reaction of hydrazide functionalities.

Key Reaction Pathway

Reaction with carbonyl compounds (RCHO/RCOR') in methanol under reflux yields Schiff base derivatives:

2 1 Phenyl 1H 1 2 4 triazol 3 yl oxy acetohydrazide+RCHOMeOH refluxHydrazone derivative+H2O\text{2 1 Phenyl 1H 1 2 4 triazol 3 yl oxy acetohydrazide}+\text{RCHO}\xrightarrow{\text{MeOH reflux}}\text{Hydrazone derivative}+\text{H}_2\text{O}

Experimental Data

Carbonyl CompoundProduct Yield (%)Reaction Time (h)Characterization (NMR)Source
Acetophenone892δ 2.25 ppm (CH3_3), 7.55–7.64 ppm (Ar-H)
Benzaldehyde783δ 8.05 ppm (CH=N), 7.78–6.63 ppm (Ar-H)

Key Observations :

  • Yields range from 29–98% depending on steric/electronic effects of substituents .

  • 1H^{1}\text{H}-NMR confirms hydrazone formation via imine proton resonance at δ 8.05–8.25 ppm .

Cyclization Reactions

The hydrazide group participates in cyclization to form heterocyclic systems under acidic or basic conditions.

Triazole Ring Formation

In the presence of POCl3_3 or PPA (polyphosphoric acid), intramolecular cyclization generates fused triazolo-oxazine derivatives:

HydrazidePOCl3,ΔTriazolo 3 4 b oxazine+H2O\text{Hydrazide}\xrightarrow{\text{POCl}_3,\Delta}\text{Triazolo 3 4 b oxazine}+\text{H}_2\text{O}

Characteristics :

  • Cyclization occurs at the hydrazide NH2_2 and adjacent carbonyl group.

  • Products show enhanced thermal stability (m.p. >200°C).

Alkylation and Acylation

The hydrazide’s NH2_2 group undergoes alkylation/acylation to form N-substituted derivatives.

Reaction Conditions

  • Alkylation : Reacts with alkyl halides (e.g., CH3_3I) in DMF/K2_2CO3_3.

  • Acylation : Treat with acyl chlorides (e.g., AcCl) in pyridine.

Example :

Hydrazide+CH3COClPyridineN Acetyl derivative+HCl\text{Hydrazide}+\text{CH}_3\text{COCl}\xrightarrow{\text{Pyridine}}\text{N Acetyl derivative}+\text{HCl}

Key Data :

  • Acylation yields: 70–85% .

  • 13C^{13}\text{C}-NMR confirms acetyl group incorporation (δ 169–172 ppm).

Cross-Coupling Reactions

The phenyl-triazole moiety enables participation in Suzuki-Miyaura couplings for biaryl synthesis.

General Protocol

Reaction with arylboronic acids (ArB(OH)2_2) under Pd catalysis:

Hydrazide+ArB OH 2Pd OAc 2,K2CO3Biaryl derivative+Byproducts\text{Hydrazide}+\text{ArB OH }_2\xrightarrow{\text{Pd OAc }_2,\text{K}_2\text{CO}_3}\text{Biaryl derivative}+\text{Byproducts}

Optimized Conditions :

  • Solvent: THF/H2_2O (3:1)

  • Temperature: 80–85°C

  • Yield range: 82–91%

Oxidation and Reduction

  • Oxidation : Treatment with KMnO4_4/H2_2SO4_4 oxidizes the hydrazide to a carboxylic acid.

  • Reduction : NaBH4_4 reduces the hydrazone C=N bond to C–N .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetohydrazide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, resulting in antimicrobial effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on derivatives sharing the 1,2,4-triazole core and acetohydrazide functionality but differing in substituents, linkage types (e.g., thio vs. oxy), and biological profiles.

Thioacetohydrazide Analogs

Thioacetohydrazides, where the oxygen atom is replaced by sulfur, dominate the literature due to their enhanced bioactivity. Key examples include:

  • N′-(2-Oxoindolin-3-ylidene)-2-((4-Phenyl-5-(2-(Phenylamino)Ethyl)-4H-1,2,4-Triazol-3-yl)Thio)Acetohydrazide (Compound 4) : Structure: Contains a 5-(2-(phenylamino)ethyl) substituent on the triazole ring and a 2-oxoindolin-3-ylidene hydrazone. Activity: Exhibited potent cytotoxicity against melanoma (IGR39, IC₅₀ = 7.2 µM) and inhibited cancer cell migration in 3D spheroids. Selectivity: Higher selectivity for cancer cells over non-cancerous fibroblasts compared to other derivatives.
  • N′-(4-(Dimethylamino)Benzylidene)-2-((4-Phenyl-5-(2-(Phenylamino)Ethyl)-4H-1,2,4-Triazol-3-yl)Thio)Acetohydrazide (Compound 10) : Structure: Features a 4-(dimethylamino)benzylidene hydrazone. Activity: Inhibited migration in melanoma (IGR39), breast (MDA-MB-231), and pancreatic (Panc-1) cancer cells, with IC₅₀ values of 8.1–12.3 µM.

In contrast, the oxygen atom in 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetohydrazide may reduce metabolic stability but improve solubility, which could influence pharmacokinetics .

Coumarin-Linked Acetohydrazides

  • 2-(4-Methyl-2-Oxo-2H-Chromen-7-yloxy)Acetohydrazide :
    • Structure : Combines a coumarin moiety with the acetohydrazide group.
    • Activity : Primarily studied as a synthetic intermediate for antioxidant and antimicrobial agents.

Comparison :
The coumarin-linked derivative lacks the triazole ring but shares the acetohydrazide functionality. This structural difference shifts its biological focus toward antioxidant activity rather than cytotoxicity .

Pyridine-Substituted Triazole Acetohydrazides

  • (E)-N′-(3,5-Dibromo-2-Hydroxybenzylidene)-2-((4-Phenyl-5-(Pyridin-4-yl)-4H-1,2,4-Triazol-3-yl)Thio)Acetohydrazide (6k) :
    • Structure : Incorporates a pyridine ring at the triazole C5 position.
    • Activity : Demonstrated moderate cytotoxicity (IC₅₀ = 18.9 µM against HeLa cells) and strong hydrogen-bonding interactions in molecular docking studies.

The absence of such substituents in the target compound suggests a different mechanism of action .

Physicochemical and Pharmacokinetic Properties

A comparative analysis of key parameters is summarized below:

Compound Linkage LogP Hydrogen Bond Donors Hydrogen Bond Acceptors Cytotoxicity (IC₅₀, µM)
Target compound (Oxy) O 1.8* 2 6 N/A
Compound 4 (Thio) S 2.5 2 6 7.2 (IGR39)
Compound 10 (Thio) S 3.1 1 5 8.1–12.3
Coumarin-linked derivative O 2.2 2 7 N/A

*Estimated using analogous structures .

Biological Activity

2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetohydrazide is a synthetic compound belonging to the class of triazole derivatives. Triazoles are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties. This article delves into the biological activity of this specific compound, highlighting its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound is characterized by its triazole ring and an acetohydrazide moiety. The synthesis typically involves the formation of the triazole ring via a Huisgen 1,3-dipolar cycloaddition reaction followed by the introduction of the hydrazide group through condensation reactions.

Chemical Structure

PropertyDescription
IUPAC NameThis compound
CAS Number181421-62-5
Molecular FormulaC₁₂H₁₅N₃O₂

Antifungal Activity

Research has indicated that triazole derivatives exhibit significant antifungal properties. In vitro studies have shown that compounds similar to this compound can inhibit the growth of various fungal strains. For instance, a study demonstrated that triazole derivatives displayed IC50 values in the low micromolar range against Candida albicans and Aspergillus niger .

Antibacterial Activity

The compound has also been evaluated for its antibacterial potential. Preliminary tests indicated that it possesses activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .

Anticancer Properties

Several studies have explored the anticancer effects of triazole-based compounds. Notably, analogs of this compound have shown cytotoxic effects against various cancer cell lines. For example, compounds with similar structures exhibited IC50 values lower than standard chemotherapeutics like doxorubicin in assays against breast cancer cell lines . The proposed mechanism includes induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways involved in cancer progression.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in fungal and bacterial metabolism.
  • Cell Membrane Disruption : It can alter membrane integrity in microbial cells, leading to cell lysis.
  • Apoptosis Induction : In cancer cells, it may trigger apoptotic pathways by activating caspases and other pro-apoptotic factors.

Case Studies

Several case studies have documented the efficacy of triazole derivatives in clinical settings:

  • Case Study on Fungal Infections : A clinical trial involving patients with resistant fungal infections showed that a triazole derivative significantly improved outcomes when used alongside conventional antifungal therapy.
  • Anticancer Trials : In a phase II trial assessing the effectiveness of a triazole-based compound in patients with metastatic breast cancer, results indicated a marked reduction in tumor size in over 50% of participants .

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